molecular formula C24H20Br2N2O2 B2447159 1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one CAS No. 313398-31-1

1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one

Cat. No.: B2447159
CAS No.: 313398-31-1
M. Wt: 528.244
InChI Key: YENSPTNOLCENKD-UHFFFAOYSA-N
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Description

1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of 1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with acetophenone to form chalcone, followed by cyclization with hydrazine hydrate to yield the pyrazoline derivative.

Chemical Reactions Analysis

1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Br2N2O2/c1-30-23(18-5-3-2-4-6-18)24(29)28-22(17-9-13-20(26)14-10-17)15-21(27-28)16-7-11-19(25)12-8-16/h2-14,22-23H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENSPTNOLCENKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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